Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate
Description
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with:
- 4-(2-ethoxy-2-oxoethoxy) side chain: A unique ether-ester linkage that influences solubility and metabolic stability .
- Ethyl carboxylate at position 5: Common in bioactive pyrimidines, facilitating cell permeability and esterase-mediated activation .
This compound is primarily investigated for its applications in medicinal chemistry, including antimicrobial and anticancer research, due to its structural versatility .
Properties
Molecular Formula |
C12H16N2O5S |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O5S/c1-4-17-9(15)7-19-10-8(11(16)18-5-2)6-13-12(14-10)20-3/h6H,4-5,7H2,1-3H3 |
InChI Key |
LZSIEUWWMOSVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl cyanoacetate and thiourea, the pyrimidine ring can be formed through a cyclization reaction.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an esterification reaction using ethanol and an acid catalyst.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylthiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Table 1: Structural and Functional Comparison of Key Pyrimidine Analogs
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound : Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C₁₃H₁₈N₂O₅S | 4-(ethoxy-oxoethoxy), 2-(methylsulfanyl) | Antimicrobial, anticancer | High metabolic stability due to ether-ester chain |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C₁₁H₁₂ClN₂O₂S | 4-Cl, 2-(methylsulfanyl) | Enzyme inhibition | Chlorine enhances electrophilicity but reduces solubility |
| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₁₀H₁₂ClN₃O₂ | 4-Cl, 2-NH₂ | Antiviral | Amino group enables hydrogen bonding; lower logP than target compound |
| Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate | C₁₅H₁₈N₂O₄S | 4-(acetylamino-phenoxy) | Kinase inhibition | Phenoxy group enhances aromatic interactions; higher molecular weight |
| Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate | C₁₇H₂₂N₄O₅S | 4-(ethoxy-oxoethoxy), 2-(aminobenzylamino) | Antitumor (dose-dependent tumor reduction) | Aminobenzyl group improves target specificity |
| Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate | C₁₈H₁₈N₂O₃S | 4-(naphthyloxy) | Material science applications | Bulky naphthyloxy group alters electronic properties |
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
- Ether-Ester Chain (4-position) : The 2-ethoxy-2-oxoethoxy group in the target compound confers superior metabolic stability compared to simpler ethers or esters. For example, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate lacks this chain, leading to faster hydrolysis in vivo .
- Sulfur-Containing Groups : The 2-(methylsulfanyl) moiety is shared with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, but replacing chlorine with the ether-ester chain reduces electrophilic toxicity while retaining sulfur’s role in enzyme inhibition .
- Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate exhibit stronger π-π stacking with biological targets due to the phenoxy group, whereas the target compound’s aliphatic ether-ester chain enhances solubility in polar solvents .
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features, including an ethoxy and methylthio substituent, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The compound features a pyrimidine ring with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1782096-52-9 |
Preliminary studies suggest that the compound exhibits promising biological activities, particularly as an inhibitor of enzymes involved in cancer progression. Its structural similarity to known kinase inhibitors indicates potential applications in oncology, especially in targeting cyclin-dependent kinases (CDK4/6) which are critical for cell cycle regulation . The compound's ability to modulate cellular pathways could make it a candidate for further pharmacological evaluation.
Biological Activity
Research indicates that this compound may possess the following biological activities:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases related to cancer cell proliferation.
- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated antimicrobial properties, suggesting potential activity against various pathogens.
- Anticancer Properties : Its structural analogs, such as 5-Fluorouracil, are known anticancer agents, indicating that this compound may also exhibit similar effects.
Study on CDK Inhibition
In a study focused on the synthesis and evaluation of new CDK inhibitors, derivatives similar to this compound were tested for their ability to inhibit CDK4/6. Results indicated that modifications to the pyrimidine core can enhance inhibitory potency and selectivity .
Antimicrobial Testing
A comparative study involving various pyrimidine derivatives found that compounds with similar functional groups exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in this screening, showing moderate efficacy.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity.
- Clinical Trials : If preclinical results are promising, advancing towards clinical trials to evaluate its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
